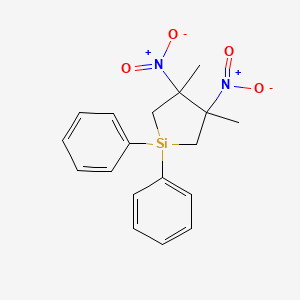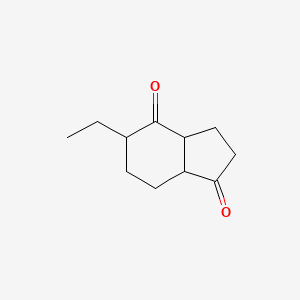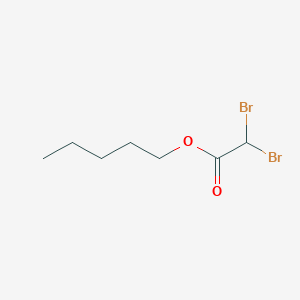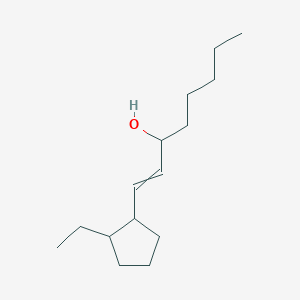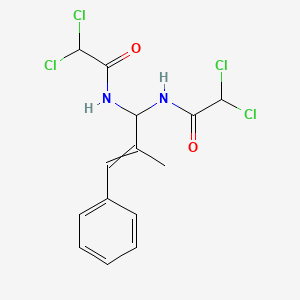![molecular formula C13H24 B14604142 11,11-Dimethylbicyclo[4.4.1]undecane CAS No. 58863-22-2](/img/structure/B14604142.png)
11,11-Dimethylbicyclo[4.4.1]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,11-Dimethylbicyclo[441]undecane is a bridged bicyclic hydrocarbon with a unique structure that includes two methyl groups attached to the 11th carbon of the bicyclo[441]undecane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11,11-Dimethylbicyclo[4.4.1]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by hydrogenation to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using specialized reactors to ensure consistent product quality. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions: 11,11-Dimethylbicyclo[4.4.1]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
11,11-Dimethylbicyclo[4.4.1]undecane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of bridged bicyclic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 11,11-Dimethylbicyclo[4.4.1]undecane involves its interaction with molecular targets through its unique bicyclic structure. The compound can engage in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a component in drug formulations.
Comparación Con Compuestos Similares
Bicyclo[4.4.1]undecane: The parent compound without the dimethyl substitution.
Bicyclo[3.3.1]nonane: A smaller bicyclic hydrocarbon with a different ring structure.
Decalin: A fused bicyclic compound with a similar carbon framework but different connectivity.
Uniqueness: 11,11-Dimethylbicyclo[441]undecane is unique due to the presence of the two methyl groups at the 11th carbon, which significantly alters its chemical properties and reactivity compared to its parent compound and other similar bicyclic hydrocarbons
Propiedades
Número CAS |
58863-22-2 |
|---|---|
Fórmula molecular |
C13H24 |
Peso molecular |
180.33 g/mol |
Nombre IUPAC |
11,11-dimethylbicyclo[4.4.1]undecane |
InChI |
InChI=1S/C13H24/c1-13(2)11-7-3-4-8-12(13)10-6-5-9-11/h11-12H,3-10H2,1-2H3 |
Clave InChI |
OVXIPNHJQJQNDO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCCCC1CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)

![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14604087.png)
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)


![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)
